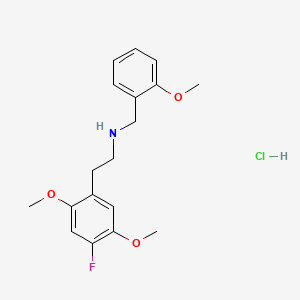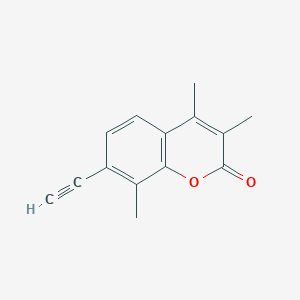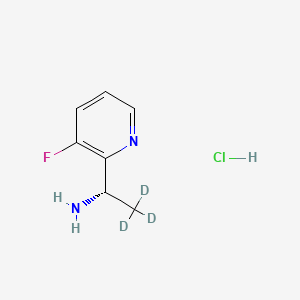![molecular formula C13H16F3N3O7 B13437553 N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-N-TFA-N-methylaminomethyl-uridine is a modified nucleoside derived from uridine It is characterized by the presence of a trifluoroacetyl (TFA) group and a methylaminomethyl group attached to the uridine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-TFA-N-methylaminomethyl-uridine involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the methylaminomethyl group. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methylaminomethyl Group: The protected uridine is reacted with a methylaminomethylating agent under controlled conditions to introduce the methylaminomethyl group.
Introduction of Trifluoroacetyl Group: The intermediate compound is then reacted with a trifluoroacetylating agent to introduce the trifluoroacetyl group.
Deprotection: The protecting groups are removed to yield the final product, 5-N-TFA-N-methylaminomethyl-uridine.
Industrial Production Methods
Industrial production of 5-N-TFA-N-methylaminomethyl-uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-N-TFA-N-methylaminomethyl-uridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminomethyl group.
Reduction: Reduction reactions can also occur, especially at the uridine base.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylaminomethyl group can yield corresponding oxides, while substitution of the trifluoroacetyl group can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-N-TFA-N-methylaminomethyl-uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Wirkmechanismus
The mechanism of action of 5-N-TFA-N-methylaminomethyl-uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The trifluoroacetyl and methylaminomethyl groups can affect base pairing and the overall stability of the nucleic acid structure. This can lead to changes in the decoding properties of tRNA and impact protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylaminomethyl-2-selenouridine (mnm5Se2U): This compound has a similar structure but contains a selenium atom instead of the trifluoroacetyl group.
5-Carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U): Similar to mnm5Se2U but with a carboxymethyl group.
2-Selenouridine (Se2U): A simpler analog with a selenium atom.
Uniqueness
5-N-TFA-N-methylaminomethyl-uridine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H16F3N3O7 |
|---|---|
Molekulargewicht |
383.28 g/mol |
IUPAC-Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
CMGFNSOQJGRGFE-FDDDBJFASA-N |
Isomerische SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)



![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)



![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
